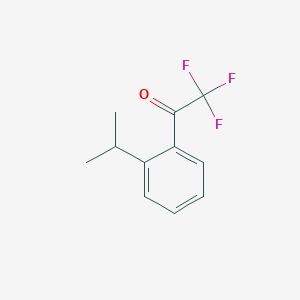

2'-iso-Propyl-2,2,2-trifluoroacetophenone

Description

Overview of Fluorinated Ketones in Contemporary Organic and Medicinal Chemistry Research

Fluorinated ketones are a pivotal class of organic compounds characterized by the presence of one or more fluorine atoms in their structure. The introduction of fluorine can dramatically alter the physicochemical properties of the parent ketone, including its electrophilicity, metabolic stability, and lipophilicity. These modifications have made fluorinated ketones highly valuable in contemporary organic and medicinal chemistry research. nih.govacs.org

In medicinal chemistry, the strong electron-withdrawing nature of fluorine atoms enhances the electrophilic character of the adjacent carbonyl carbon. This makes fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), potent reversible inhibitors of various enzymes, such as serine and cysteine proteases. nih.govacs.orgdntb.gov.ua Their ability to mimic the tetrahedral transition state of peptide bond hydrolysis is a key factor in their inhibitory mechanism. nih.gov This has led to their investigation as potential therapeutic agents for a range of diseases.

In organic synthesis, fluorinated ketones serve as versatile building blocks. The trifluoromethyl group, for instance, is a sought-after moiety in the design of pharmaceuticals and agrochemicals due to its ability to enhance biological activity and improve metabolic stability. The reactivity of the ketone functionality in these molecules allows for a wide array of chemical transformations, providing access to more complex fluorinated molecules.

Strategic Importance of Trifluoromethyl Ketones as Synthetic Building Blocks and Catalysts

Trifluoromethyl ketones (TFMKs) stand out as exceptionally valuable synthetic targets and intermediates in the synthesis of fluorinated pharmaceuticals. wikipedia.org Their strategic importance stems from the unique properties conferred by the trifluoromethyl group. The synthesis of TFMKs can be achieved through various methods, including the trifluoromethylation of carboxylic acids or aldehydes, and the cross-coupling of various starting materials using transition metal catalysis. youtube.comresearchgate.net

Beyond their role as synthetic intermediates, TFMKs have emerged as effective organocatalysts. For example, 2,2,2-trifluoroacetophenone (B138007) has been identified as an efficient catalyst for environmentally friendly oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide as a green oxidant. The catalytic activity is attributed to the formation of a highly reactive dioxirane (B86890) species generated from the ketone. This dual role as both a synthetic target and a catalyst underscores the strategic significance of TFMKs in modern organic chemistry.

Specific Research Focus on 2'-iso-Propyl-2,2,2-trifluoroacetophenone within the Broader Context of Fluorinated Aromatics

Within the extensive family of fluorinated aromatic ketones, this compound (also known as 2-(Trifluoroacetyl)cumene) is a compound of specific academic interest. Its structure combines the reactive trifluoromethyl ketone group with an isopropyl-substituted benzene (B151609) ring. The isopropyl group, being an electron-donating group, can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the ketone.

The synthesis of such a molecule would typically involve a Friedel-Crafts acylation or a related reaction, where a trifluoroacetylating agent is reacted with cumene (B47948) (isopropylbenzene). The study of this compound and its isomers provides valuable insights into the interplay of electronic and steric effects in fluorinated aromatic systems. Research in this area contributes to a deeper understanding of reaction mechanisms and can guide the design of new catalysts and functional materials. While specific, extensive research focusing solely on this molecule is not widely documented in publicly available literature, its chemical properties and potential applications can be inferred from the well-established chemistry of its constituent parts: the trifluoroacetophenone core and the cumene moiety.

The following table outlines the general properties of the parent compound, 2,2,2-trifluoroacetophenone, which provides a baseline for understanding the characteristics of its substituted derivatives like this compound.

| Property | Value for 2,2,2-Trifluoroacetophenone |

| Formula | C₈H₅F₃O |

| Molar Mass | 174.12 g/mol |

| Density | 1.24 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

| CAS Number | 434-45-7 |

| Data sourced from publicly available chemical databases. |

The addition of an isopropyl group to the aromatic ring would be expected to increase the molar mass and potentially alter the density and refractive index. Furthermore, the electronic and steric influence of the isopropyl group could modulate the catalytic activity and reactivity of the ketone, making this compound a subject worthy of further focused investigation.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-7(2)8-5-3-4-6-9(8)10(15)11(12,13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOWLQXBTNMKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374814 | |

| Record name | 2'-iso-Propyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-14-5 | |

| Record name | 2'-iso-Propyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Iso Propyl 2,2,2 Trifluoroacetophenone and Its Analogues

Established Pathways for General Trifluoroacetophenone Synthesis

The introduction of a trifluoroacetyl group onto an aromatic ring is a key transformation for which several reliable methods have been developed. These generally fall into two major categories: Grignard reagent-mediated reactions and electrophilic acylation reactions.

A cornerstone of organometallic chemistry, the Grignard reaction provides a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of trifluoroacetophenone synthesis, this approach involves the reaction of an arylmagnesium halide (a Grignard reagent) with a suitable trifluoroacetylating agent.

The general scheme involves preparing the Grignard reagent from an aryl halide (e.g., bromobenzene) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This nucleophilic reagent then attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. Common trifluoroacetylating agents for this purpose include trifluoroacetic anhydride (B1165640), methyl trifluoroacetate (B77799), and N-trifluoroacetylpiperidine. google.comchemicalbook.com For instance, a process for preparing 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) involves the reaction of a Grignard reagent with methyl trifluoroacetate in THF. chemicalbook.com Similarly, the synthesis of 3,5-bis(trifluoromethyl)acetophenone can be achieved by reacting the corresponding Grignard reagent with acetic anhydride, showcasing the versatility of this approach for related ketone syntheses. nih.gov

One of the challenges with Grignard reagents, especially those containing electron-withdrawing groups like trifluoromethyl, can be their stability. Studies on the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent have highlighted the need for careful safety considerations, as such reagents can be prone to detonation upon loss of solvent or heating. nih.gov

Friedel-Crafts acylation is a classic and fundamental method for attaching acyl groups to aromatic rings. google.comnih.gov In its traditional form, it involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For trifluoroacetylation, trifluoroacetic anhydride is a common acylating agent. rsc.org The reaction proceeds via the formation of a highly electrophilic acylium ion (or a complex thereof), which is then attacked by the electron-rich aromatic ring.

However, the strong deactivating effect of the trifluoromethyl group makes the resulting ketone product less susceptible to further acylation, which is a common side reaction in standard Friedel-Crafts acylations. The trifluoroacetylation of aromatic compounds with trifluoroacetic anhydride can sometimes proceed without a catalyst if the aromatic substrate is sufficiently activated. rsc.org For less reactive or deactivated substrates, a catalyst is necessary.

Modern variations have explored the use of strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) as catalysts. nih.govorganic-chemistry.org Triflic acid can promote the acylation of ferrocene (B1249389) with amino acids where the acylating agent, a mixed anhydride, is generated in situ. nih.gov This highlights a metal-free catalytic system that can operate under mild conditions. Furthermore, trifluoroacetic acid itself has been used to catalyze Friedel-Crafts acylations with carboxylic acids or anhydrides, offering a recyclable catalyst system. google.com

Targeted Synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone

The synthesis of the specific target molecule, this compound, requires a strategy that correctly positions both the isopropyl and the trifluoroacetyl groups on the aromatic ring. This involves considering the regiochemical outcomes of the key bond-forming reactions.

The synthesis must begin with, or create, an isopropyl-substituted benzene (B151609) ring. The most direct precursor would be isopropylbenzene (cumene). However, subsequent acylation of cumene (B47948) must proceed with the desired regioselectivity. An alternative approach involves introducing the isopropyl group onto a pre-functionalized benzene ring.

The alkylation of aromatics is a standard electrophilic aromatic substitution. Friedel-Crafts alkylation using isopropyl bromide or chloride with a Lewis acid catalyst like AlCl₃ is a common method. However, this reaction is often plagued by issues of polyalkylation and rearrangement. For achieving high regioselectivity, alternative catalysts have been explored. For example, the alkylation of naphthalene (B1677914) with isopropyl bromide has been achieved with good selectivity for the 2-isopropyl product using an ionic liquid catalyst (triethylamine hydrochloride-aluminum chloride). researchgate.net Such methods, which leverage shape-selective catalysts like zeolites or specialized ionic liquids, can offer superior control over isomer distribution compared to traditional methods. cardiff.ac.ukresearchgate.net

For a targeted synthesis of the ortho-substituted product, a directed ortho-lithiation strategy could be employed. researchgate.net This would involve starting with a benzene derivative bearing a directing group, performing lithiation at the ortho position, and then quenching the organolithium intermediate with an isopropyl electrophile. However, a more common route would be to start from a precursor where the substitution pattern is already defined, such as 2-bromoisopropylbenzene.

With an appropriately substituted precursor like isopropylbenzene or 2-bromoisopropylbenzene in hand, the final step is the introduction of the trifluoroacetyl group.

Friedel-Crafts Acylation of Isopropylbenzene : The isopropyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. When isopropylbenzene is subjected to Friedel-Crafts acylation with a trifluoroacetylating agent, a mixture of the ortho- and para-isomers is expected. The steric bulk of the isopropyl group and the acylating agent can influence the ortho:para ratio, often favoring the less hindered para-product. Separating these isomers would be a necessary and potentially challenging purification step. The reaction of 2,2,2-trifluoroacetophenone (B138007) with aromatic compounds like p-terphenyl (B122091) and m-terphenyl (B1677559), catalyzed by a superacid, demonstrates that such condensations occur preferentially at the para position of the aromatic rings. researchgate.net

Grignard Approach from 2-Bromoisopropylbenzene : A more regiochemically precise method would be to start with 2-bromoisopropylbenzene. This compound can be converted into the corresponding Grignard reagent, 2-isopropylphenylmagnesium bromide. Subsequent reaction of this Grignard reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, would yield exclusively the desired product, this compound. google.comchemicalbook.com This route avoids the formation of isomers inherent in the Friedel-Crafts approach, making it a more targeted and efficient strategy.

Asymmetric Synthesis and Enantioselective Methodologies

While this compound itself is achiral, its reduction leads to a chiral secondary alcohol. The development of enantioselective methods to produce chiral trifluoromethyl-containing molecules is a highly active area of research. nih.govnih.gov These methods can be conceptually applied to the synthesis of chiral analogues or derivatives.

Key strategies focus on the enantioselective synthesis of chiral α-trifluoromethyl ketones or the asymmetric reduction of prochiral trifluoromethyl ketones. nih.govresearchgate.net

Asymmetric Reductive Cross-Coupling : A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a trifluoromethyl source has been developed for the enantioselective synthesis of various α-trifluoromethylated ketones. nih.gov This method achieves high yields and enantioselectivities under mild conditions and could potentially be adapted for the synthesis of chiral analogues.

Asymmetric Hydrogenation : The asymmetric hydrogenation of prochiral trifluoromethyl ketones is a powerful tool for producing chiral trifluoromethyl carbinols. researchgate.net Rhodium complexes with Josiphos-type ligands have been shown to be effective catalysts for the hydrogenation of aryl perfluoroalkyl ketones with high enantioselectivity. researchgate.net Similarly, the development of asymmetric hydrogenation of 2-substituted dehydromorpholines highlights the power of this method for creating chiral centers adjacent to a heteroatom. nih.gov

Organocatalytic Approaches : N-Heterocyclic carbenes (NHCs) have been used to catalyze asymmetric [4+2] cycloadditions between α,β-unsaturated trifluoromethylketones and α-aroyloxyaldehydes, yielding highly enantioenriched dihydropyranones. sci-hub.se Additionally, bifunctional organocatalysts have been employed in vinylogous aldol (B89426) reactions with trifluoromethyl ketones to produce chiral tertiary alcohols with excellent diastereoselectivity. acs.org

These advanced methodologies provide a toolbox for accessing chiral molecules containing the trifluoromethyl ketone motif, which could be applied to create enantiomerically pure derivatives starting from or related to this compound.

Chiral Catalyst-Mediated Reductions of Fluorinated Ketones

The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols. nih.gov For fluorinated ketones, this transformation is often accomplished using stoichiometric or catalytic amounts of a chiral reducing agent or catalyst.

Oxazaborolidine catalysts, often referred to as CBS catalysts, are widely used for the catalytic borane (B79455) reduction of various ketones, providing predictable stereochemistry and high enantioselectivity. nih.gov These catalysts can be generated in situ from chiral amino alcohols and a boron source like borane-THF. nih.gov While highly effective for many aromatic ketones, the reduction of trifluoromethyl ketones can present challenges. However, studies have shown that the addition of a Lewis acid, such as BF₃, can enhance the enantioselectivities at room temperature. nih.gov

Another approach involves the use of chiral organomagnesium amides (COMAs). These reagents, prepared from dialkylmagnesiums and chiral secondary amines, have been demonstrated to reduce trifluoromethyl ketones to the corresponding secondary alcohols with excellent enantioselectivities (up to 98:2 er) and high chemical yields, typically over 85% isolated yield. nih.gov

The transfer hydrogenation of ketones represents another catalytic pathway. This method involves the net transfer of hydrogen from a donor molecule, like isopropanol (B130326) or formic acid, to the ketone. wikipedia.org Chiral transition metal complexes, for instance, those based on ruthenium, rhodium, or iridium, are often employed to achieve high enantioselectivity in these reactions. wikipedia.org

Table 1: Examples of Chiral Catalyst-Mediated Reductions of Fluorinated Ketones

| Fluorinated Ketone | Catalyst/Reagent | Reducing Agent | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aryl Trifluoromethyl Ketones | Chiral Organomagnesium Amides (COMAs) | Not Applicable (reagent is the reductant) | >85% | up to 98:2 er | nih.gov |

| Trifluoromethyl Ketones | In situ generated Oxazaborolidine catalyst + BF₃ | Borane | Good | Enhanced enantioselectivity | nih.gov |

| Aryl Ketones | Ruthenium complex with chiral diamine ligand | Isopropanol | Not specified | High enantioselectivity | wikipedia.org |

Enantioselective Additions of Organometallic Reagents to Trifluoromethyl Ketones

The creation of chiral tertiary alcohols from trifluoromethyl ketones can be achieved through the enantioselective addition of carbon-based nucleophiles, often derived from organometallic reagents. These reactions are typically mediated by a chiral catalyst or ligand.

A notable example is the catalytic enantioselective addition of organoboron reagents. For instance, allyl-B(pin) can be added to trifluoromethylphenyl ketone in the presence of a chiral aminophenol-derived boron catalyst, achieving high yields (93%) and excellent enantiomeric ratios (96:4 er). nih.gov Similarly, allenyl additions to trifluoromethylphenyl ketones have been successfully performed using related catalytic systems. nih.gov

Alkynylation of trifluoromethyl ketones is another powerful method for synthesizing chiral tertiary propargylic alcohols. These reactions can be catalyzed by various metal complexes. Cation-binding salen nickel catalysts, for example, facilitate the alkynylation of trifluoromethyl ketones with high yields and enantioselectivities (up to 97% ee). researchgate.net Another system uses a copper catalyst (CuF₂) with a phenanthroline ligand for the nucleophilic alkynylation of cyclopropyl (B3062369) and aromatic trifluoromethyl ketones. researchgate.net

The addition of allyl groups from sources other than organoboron reagents has also been explored. By employing a chiral boryl–ammonium (B1175870) catalyst, catalytic and enantioselective additions of allyl groups to a range of trihalomethyl ketones, including trifluoromethyl ketones, have been developed. These reactions can proceed with low catalyst loadings (0.5–5.0 mol %) and afford the desired tertiary homoallylic alcohols in good yields (42–99%) and with high enantioselectivity. acs.org

Table 2: Enantioselective Additions to Trifluoromethyl Ketones

| Ketone Substrate | Organometallic Reagent | Catalyst/Ligand System | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Trifluoromethylphenyl ketone | allyl–B(pin) | Chiral aminophenol-derived boron catalyst | 93% | 96:4 er | nih.gov |

| Trifluoromethyl ketones | Terminal Alkynes | Cation-binding salen nickel catalyst | up to 99% | up to 97% ee | researchgate.net |

| Aromatic trifluoromethyl ketone | Terminal Alkynes | CuF₂ / 4,7-diphenyl-1,10-phenanthroline | Moderate to excellent | Not specified | researchgate.net |

| Trihalomethyl ketones | Allylboronate | Chiral boryl-ammonium catalyst | 42-99% | up to >99:1 er | acs.org |

Influence of Substrate Structure on Enantioselectivity

The enantioselectivity of asymmetric reactions involving trifluoromethyl ketones is highly dependent on the structure of the ketone substrate. Both steric and electronic factors of the group attached to the carbonyl play a crucial role in determining the stereochemical outcome.

In many catalytic systems, a significant difference in reactivity and selectivity is observed between aryl and alkyl trifluoromethyl ketones. For example, in certain Pictet-Spengler reactions, aryl ketones lead to high levels of enantioselectivity, whereas the corresponding reactions with alkyl ketones are poorly enantioselective. nih.gov Similarly, in some reductions, aryl-substituted substrates provide excellent enantioselectivities, while aliphatic substrates may fail to react at all. acs.org

The substitution pattern on an aromatic ring also exerts a strong influence. In the vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones, the electronic nature of the substituents on the aryl ring of the ketone is critical. acs.org For instance, the presence of a methyl group at the meta position can lead to good enantioselectivity (80% ee). acs.org Conversely, an electron-withdrawing dichloro substitution pattern can also result in high enantioselectivity (84% ee). acs.org However, the presence of a methoxy (B1213986) group at the ortho position can lead to a significant drop in yield, likely due to steric hindrance. acs.org In enantioselective additions of dimethylzinc, electron-deficient imine substrates react readily at room temperature, while electron-rich substrates require elevated temperatures and give more modest yields. nih.gov An ortho-methoxy substituted substrate was found to be unreactive, again highlighting the impact of sterics near the reaction center. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Acetophenones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.comresearchgate.net This philosophy is increasingly being applied to the synthesis of organofluorine compounds, which has traditionally involved harsh reagents and energy-intensive conditions.

A key tenet of green chemistry is waste prevention, which favors designing efficient processes with minimal byproducts. scitechnol.com Another principle, atom economy, focuses on maximizing the incorporation of all materials used in the process into the final product. scitechnol.com In the context of fluorinated acetophenones, this translates to developing catalytic methods that are highly selective and efficient. researchgate.net

Sustainable synthesis approaches focus on several key areas:

Safer Reagents and Solvents : A major goal is to replace hazardous reagents and volatile organic solvents with more environmentally benign alternatives. scitechnol.com For fluorination reactions, this involves moving away from toxic fluorinating agents. Research into using hydrogen peroxide (H₂O₂) as a green oxidant showcases this trend, as its only byproduct is water. researchgate.net Efforts are also being made to conduct fluorination reactions in greener solvents like ethanol (B145695) or even in aqueous media, challenging the traditional requirement for anhydrous conditions. researchgate.net

Catalysis : The use of catalysts is inherently green as it allows for reactions to proceed with greater efficiency and under milder conditions, reducing energy consumption and waste. scitechnol.com The development of organocatalysis, which avoids the use of often toxic and expensive heavy metals, is a significant step forward. researchgate.net Biocatalysis, using enzymes or whole organisms from sources like plants and microbes, offers a highly sustainable route for reactions such as the stereoselective reduction of prochiral ketones. researchgate.net

Renewable Feedstocks : While challenging in fluorochemistry, the ultimate goal is to utilize renewable starting materials instead of depleting fossil fuels. scitechnol.com

The application of these principles to the synthesis of fluorinated compounds is an active area of research, aiming to make the production of valuable molecules like fluorinated acetophenones more sustainable and environmentally responsible. researchgate.neteurekalert.orgsciencedaily.com

Mechanistic Investigations of Reactivity and Transformation Pathways Involving 2 Iso Propyl 2,2,2 Trifluoroacetophenone

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbonyl carbon of 2'-iso-Propyl-2,2,2-trifluoroacetophenone is a key site for nucleophilic attack. The presence of the trifluoromethyl group significantly enhances this electrophilicity, influencing the reactivity and selectivity of various addition reactions.

Catalytic Enantioselective Additions of Allyl and Allenyl Organoboron Reagents

The catalytic enantioselective addition of organoboron reagents to ketones is a powerful method for the synthesis of chiral tertiary alcohols. In the context of trifluoromethyl-substituted ketones, these reactions provide access to valuable building blocks for pharmaceuticals and agrochemicals. nih.govnih.gov Research into the addition of allyl and allenyl organoboron reagents to trifluoromethylphenyl ketones has revealed the importance of non-bonding interactions in controlling enantioselectivity. nih.gov

Studies on related trifluoromethylphenyl ketones indicate that catalysts derived from chiral aminophenols can facilitate these additions with high yields and enantiomeric ratios. nih.gov For instance, the reaction of 2,2,2-trifluoroacetophenone (B138007) with allylboron reagents can be catalyzed to produce tertiary homoallylic alcohols in up to 98% yield and >99:1 enantiomeric ratio. nih.gov However, the steric hindrance introduced by an ortho-substituent, such as the isopropyl group in this compound, can pose a challenge. Research has shown that ortho-substituted aryl ketones are often less enantioselective in these reactions. nih.gov This suggests that while the reaction is mechanistically feasible, achieving high stereocontrol with the 2'-isopropyl substrate may require modified catalytic systems to accommodate the increased steric bulk.

The proposed mechanism involves the formation of a catalyst-ketone complex where electrostatic interactions between the catalyst and the fluorine atoms of the trifluoromethyl group play a crucial role in dictating the stereochemical outcome. nih.gov For allenyl additions, analysis of catalyst-ketone complexes suggests a more distal positioning of the substrate molecule compared to allyl additions. nih.gov

Table 1: Illustrative Enantioselective Allyl Additions to Trifluoromethylphenyl Ketones Data based on reactions with related substrates, not specifically this compound.

| Catalyst Component | Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |

| Chiral Aminophenol 1a | 2,2,2-Trifluoroacetophenone | 95 | 95:5 |

| Chiral Aminophenol 1a | 2'-Methyl-2,2,2-trifluoroacetophenone | 88 | 85:15 |

| Chiral Aminophenol 1b | 2'-Methyl-2,2,2-trifluoroacetophenone | 90 | 90:10 |

This table is a representation of typical results for related compounds to illustrate the general effectiveness and challenges of the reaction.

Reactivity with Optically Active Grignard Reagents

The asymmetric reduction of ketones using optically active Grignard reagents is a classic method for producing chiral alcohols. 2,2,2-Trifluoroacetophenone is known to undergo asymmetric reduction with optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol. sigmaaldrich.com The mechanism of these reactions often involves the formation of a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen and the chiral ligand directs the hydride transfer from the Grignard reagent to one face of the ketone.

Catalytic Hydrogenation Mechanisms and Stereochemical Control

The catalytic hydrogenation of prochiral ketones is a widely used industrial process for the synthesis of chiral alcohols. The enantioselective hydrogenation of activated ketones, such as those containing a trifluoromethyl group, over chirally modified platinum catalysts has been a subject of intense research. nih.govcore.ac.uk

Role of Chiral Modifiers (e.g., Cinchona Alkaloids) on Supported Platinum Catalysts

The use of cinchona alkaloids, such as cinchonidine (B190817), as chiral modifiers on supported platinum catalysts is a well-established strategy for the enantioselective hydrogenation of α-ketoesters and activated ketones. nih.govcore.ac.uknih.gov For the hydrogenation of trifluoroacetophenone, the addition of cinchonidine to a Pt/Al2O3 catalyst can induce significant enantioselectivity. nih.gov

The proposed mechanism involves the adsorption of the cinchona alkaloid onto the platinum surface, creating a chiral environment. researchgate.net The ketone then interacts with the adsorbed modifier, forming a diastereomeric surface complex. nih.gov This interaction is believed to occur via hydrogen bonding between the quinuclidine (B89598) nitrogen of the alkaloid and the carbonyl group of the ketone. nih.gov This specific orientation dictates the face of the ketone that is exposed to the hydrogen atoms on the catalyst surface, leading to the preferential formation of one enantiomer of the alcohol. The addition of an acid co-modifier, such as trifluoroacetic acid, has been shown to significantly enhance the enantiomeric excess, suggesting the formation of a more ordered and effective chiral pocket on the catalyst surface. nih.gov While a phenyl-substitution at the 2'-position of the quinoline (B57606) ring of a dihydrocinchonidine modifier has been shown to decrease enantiomeric excess in the hydrogenation of ethyl pyruvate, the effect of a substituent on the substrate, such as the 2'-isopropyl group on trifluoroacetophenone, would similarly be expected to influence the substrate-modifier interaction and thus the enantioselectivity. researchgate.net

Table 2: Enantioselective Hydrogenation of Trifluoroacetophenone with a Cinchonidine-Modified Platinum Catalyst Illustrative data based on the parent compound.

| Modifier System | Enantiomeric Excess (ee %) |

| Cinchonidine (CD) | 50 |

| Cinchonidine (CD) + Trifluoroacetic Acid (TFA) | 92 |

Solvent Effects on Enantiodifferentiation and Hemiketal Formation

The choice of solvent can have a profound impact on the rate and enantioselectivity of heterogeneous catalytic hydrogenations. researchgate.netrsc.orgrsc.org In the hydrogenation of acetophenone (B1666503), protic solvents like short-chain alcohols have been shown to be more effective than aprotic solvents. researchgate.net The solvent can influence the reaction by affecting the solubility of the reactants, the interaction of the substrate and modifier with the catalyst surface, and the stability of reaction intermediates.

For the hydrogenation of activated ketones on platinum, the solvent can influence the conformation of the adsorbed chiral modifier and the nature of the substrate-modifier interaction. In some cases, the use of alcohols as solvents can lead to the formation of hemiketals with the activated ketone. The formation of these species can affect the observed enantioselectivity, as the hydrogenation of the hemiketal may proceed with a different stereochemical preference than the direct hydrogenation of the ketone. The polarity and hydrogen-bonding ability of the solvent are key parameters that can be tuned to optimize the enantiodifferentiation. rsc.org

Isolation and Spectroscopic Identification of Surface Reaction Intermediates (e.g., Hydroxy Intermediates)

Direct observation of reaction intermediates on the surface of a heterogeneous catalyst is challenging but crucial for elucidating the reaction mechanism. In situ spectroscopic techniques, such as attenuated total reflection infrared (ATR-IR) spectroscopy, have been employed to study the interactions at the solid-liquid interface during the hydrogenation of trifluoroacetophenone on a modified platinum catalyst. nih.gov

These studies have provided evidence for the formation of a diastereomeric complex between the chiral modifier (cinchonidine) and the ketone substrate on the catalyst surface. nih.gov Specifically, an N-H-O type hydrogen-bonding interaction between the quinuclidine nitrogen of the adsorbed cinchonidine and the trifluoro-activated ketone has been identified. nih.gov Furthermore, spectroscopic data has helped to elucidate the role of acid additives, showing the formation of a monodentate acid/base adduct that enhances stereochemical control. nih.gov While the direct spectroscopic identification of hydroxy intermediates for the specific case of this compound hydrogenation has not been reported, the techniques and findings from related systems provide a strong foundation for understanding the plausible intermediates in this transformation.

Computational and Surface Science Studies on Heterogeneous Catalysis

Computational and surface science studies offer molecular-level insights into the behavior of fluorinated ketones, which is crucial for understanding their role in heterogeneous catalysis. Analysis of the crystal structure of 2,2,2-trifluoroacetophenone (TFAP), a close analog of the title compound, provides a foundational understanding of the intermolecular forces that govern its interactions in the solid state and on catalyst surfaces.

Detailed investigations of TFAP's crystal structure were achieved using in situ cryocrystallization techniques. iucr.org These studies revealed that TFAP crystallizes in the monoclinic space group C2/c. iucr.org The crystal packing is primarily stabilized by a network of weak supramolecular interactions, including C–H···F, C–H···O, F···F, and F···O contacts. iucr.org

Table 1: Calculated Intermolecular Interaction Energies for Dimers in TFAP Crystal Data derived from computational analysis of crystal packing.

| Dimer Motif | Interaction Energy (kJ mol⁻¹) | Electrostatic Contribution (%) | Dispersion Contribution (%) | Primary Interactions |

| I | -24.1 | 32% | 68% | C–H···O, C–H···F |

| II | -14.5 | 18% | 82% | π–π stacking, F···C |

| III | -12.7 | Not specified | Not specified | Bifurcated F···O |

Oxidative Transformations and Organocatalysis

The electron-deficient carbonyl carbon of this compound makes it an effective organocatalyst for various oxidative transformations, particularly when paired with green oxidants like hydrogen peroxide.

Organocatalytic Oxidation of Tertiary Amines and Azines

2,2,2-Trifluoroacetophenone has been identified as a highly efficient organocatalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides. nih.gov This transformation is valued for its mild conditions and environmental friendliness. nih.govresearchgate.net The reaction typically utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant and requires only a catalytic amount (e.g., 10 mol%) of the fluorinated ketone. nih.govresearchgate.net The process is chemoselective and affords N-oxides in high to quantitative yields. nih.gov

The high catalytic activity is attributed to the presence of the perfluoroalkyl group, which strongly activates the carbonyl for nucleophilic attack by hydrogen peroxide, leading to the formation of a highly reactive dioxirane (B86890) or a related peroxy intermediate. This intermediate then efficiently transfers an oxygen atom to the nitrogen of the amine or azine. The substrate scope is broad, encompassing both aliphatic tertiary amines and various azine compounds. nih.gov

Table 2: Organocatalytic Oxidation of Tertiary Amines and Azines using 2,2,2-Trifluoroacetophenone Representative examples from literature.

| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Yield (%) |

| N-methylmorpholine | N-methylmorpholine N-oxide | 10 | H₂O₂ | >99 |

| Triethylamine | Triethylamine N-oxide | 10 | H₂O₂ | 95 |

| Pyridine | Pyridine N-oxide | 10 | H₂O₂ | 99 |

| Quinoline | Quinoline N-oxide | 10 | H₂O₂ | 98 |

| Isoquinoline | Isoquinoline N-oxide | 10 | H₂O₂ | 99 |

Application in Oxidative Hydrolysis of Silanes

A significant application of fluorinated acetophenones is in the first-ever organocatalytic oxidation of organosilanes to silanols. acs.orgresearchgate.net This method bypasses the need for stoichiometric oxidants or precious metal catalysts, presenting a more practical and economical approach. acs.org Using 2,2,2-trifluoroacetophenone as the catalyst in conjunction with hydrogen peroxide, a wide variety of organosilanes can be converted to their corresponding silanols in excellent to quantitative yields. acs.orgresearchgate.net

The reaction tolerates diverse substituents on the silicon atom, including alkyl, aryl, alkenyl, and alkynyl groups. acs.org Mechanistic studies suggest that the reaction proceeds through the formation of an active perhydrate intermediate from the ketone and H₂O₂. researchgate.net The presence of acetonitrile (B52724) as a solvent was found to be crucial for the reaction to proceed, likely playing a role in the formation of the active oxidizing species. researchgate.net

Table 3: Organocatalytic Oxidation of Representative Silanes to Silanols Data based on the use of 2,2,2-trifluoroacetophenone catalyst.

| Silane Substrate | Silanol Product | Yield (%) |

| Triethylsilane | Triethylsilanol | 99 |

| Diphenylmethylsilane | Diphenylmethylsilanol | 99 |

| Dimethylphenylsilane | Dimethylphenylsilanol | 99 |

| Triphenylsilane | Triphenylsilanol | 85 |

| tert-Butyldimethylsilane | tert-Butyldimethylsilanol | 55 |

Photocatalyzed Hydrogen Atom Transfer (HAT) Reactions Involving Aromatic Ketones

Aromatic ketones, including trifluoroacetophenone derivatives, are a prominent class of photocatalysts for hydrogen atom transfer (HAT) reactions. iucr.org In a typical d-HAT (direct HAT) mechanism, the aromatic ketone is excited by absorbing a photon (often from UV or visible light), promoting it to an excited triplet state. iucr.org This excited state is a powerful oxidant capable of abstracting a hydrogen atom from a suitable donor molecule, such as an alcohol or an alkane. iucr.orgnih.gov This HAT event generates a ketyl radical from the ketone and a substrate-derived radical, which can then engage in various subsequent reactions, such as C-C bond formation. iucr.org The choice of the aromatic ketone photocatalyst is crucial as its electronic and molecular structure determines the efficiency and selectivity of the C–H bond cleavage. iucr.org

Condensation and Polymerization Reactions

The reactivity of the carbonyl group in this compound also allows it to participate in condensation and polymerization reactions, leading to the formation of advanced materials.

Formation of New Aromatic Fluorinated Polymers

2,2,2-Trifluoroacetophenone serves as a key monomer in the synthesis of novel aromatic fluorinated polymers. These polymers are synthesized via a one-pot, metal-free, superacid-catalyzed step polymerization process at room temperature. rsc.org In this reaction, the trifluoroacetophenone monomer reacts with nonactivated aromatic compounds, such as m-terphenyl (B1677559) or p-terphenyl (B122091), in the presence of a superacid like trifluoromethanesulfonic acid. rsc.org The reaction proceeds through a polyhydroxyalkylation mechanism, where the ketone's carbonyl group is protonated by the superacid, activating it for electrophilic aromatic substitution onto the co-monomer. This process leads to the formation of linear, high molecular weight polymers with trifluoromethyl groups pendant to the polymer backbone. rsc.org These fluorinated polymers exhibit high thermal stability and are investigated for specialized applications, such as materials for gas separation membranes. rsc.org

Cyclization Reactions Leading to Complex Architectures

Currently, there is no publicly available scientific literature detailing the mechanistic investigations of cyclization reactions specifically involving this compound. Research focusing on the reactivity and transformation pathways of this particular chemical compound to form complex architectures through cyclization has not been reported in the indexed scientific databases.

While the broader field of organic chemistry includes extensive research on the cyclization of ketones and trifluoromethyl-containing compounds, specific studies on this compound are absent. Therefore, a detailed discussion of its behavior in such reactions, including mechanistic insights and the formation of specific complex architectures, cannot be provided at this time.

Further research would be required to elucidate the potential of this compound as a substrate in cyclization reactions and to understand the mechanistic pathways that would govern the formation of more complex molecular structures.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms. For 2'-iso-Propyl-2,2,2-trifluoroacetophenone, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are utilized to confirm its structure.

Proton (¹H) NMR for Structural Analysis and Impurity Detection

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity and coupling constants dictated by their substitution pattern on the benzene (B151609) ring. The isopropyl methine proton would likely appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons of the isopropyl group would appear as a doublet, coupled to the single methine proton. The integration of these signals would correspond to the number of protons in each group. This technique is also highly sensitive for the detection of proton-containing impurities.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon, the trifluoromethyl carbon, the aromatic carbons, and the isopropyl carbons. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have characteristic shifts, and the carbons of the isopropyl group would also be readily identifiable.

| Assignment | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~180-190 (quartet due to coupling with ¹⁹F) |

| Trifluoromethyl (-CF₃) | ~115-125 (quartet) |

| Aromatic C (quaternary, C-COCF₃) | ~135-140 |

| Aromatic C (quaternary, C-isopropyl) | ~145-155 |

| Aromatic C-H | ~125-135 |

| Isopropyl CH | ~30-35 |

| Isopropyl CH₃ | ~20-25 |

Fluorine-19 (¹⁹F) NMR as a Highly Sensitive Probe for Trifluoromethyl Groups

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for the analysis of organofluorine compounds. thermofisher.com The trifluoromethyl group of this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum. thermofisher.com The chemical shift of this signal is highly characteristic of the electronic environment of the trifluoromethyl group. mdpi.com In this case, being attached to a carbonyl group, the signal is expected to appear in a specific region of the spectrum, typically around -70 to -80 ppm relative to a standard such as CFCl₃. researchgate.net The absence of other fluorine-containing species in the spectrum would confirm the purity of the compound with respect to fluorinated impurities.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Signal Assignment

While one-dimensional NMR provides essential data, complex structures often require multi-dimensional NMR experiments for unambiguous signal assignment.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the isopropyl methine proton signal to the isopropyl CH carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. For this compound (C₁₁H₁₁F₃O), the expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's identity and elemental composition.

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton environment and connectivity | Determines the number and arrangement of hydrogen atoms. |

| ¹³C NMR | Carbon skeleton | Identifies all unique carbon atoms in the molecule. |

| ¹⁹F NMR | Presence and environment of fluorine | Confirms the trifluoromethyl group and detects fluorinated impurities. |

| COSY | ¹H-¹H correlations | Confirms proton-proton coupling networks. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Establishes the overall molecular structure and connectivity. |

| HRMS | Accurate mass and elemental formula | Confirms the molecular formula C₁₁H₁₁F₃O. |

Electrospray Ionization (ESI) Techniques in Reaction Analysis

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds. researchgate.netplos.org In the context of reaction analysis, ESI-MS allows for the sensitive detection of reactants, intermediates, products, and byproducts in a reaction mixture, providing real-time or near-real-time monitoring of reaction progress. For a neutral molecule like this compound, ionization in ESI is typically achieved through protonation to form the [M+H]⁺ ion or adduction with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ present in the solvent system. rsc.org

The analysis of this compound by ESI-MS would be expected to yield a prominent signal corresponding to its protonated form. The high electronegativity of the fluorine atoms in the trifluoromethyl group can influence the proton affinity of the carbonyl oxygen, potentially affecting ionization efficiency. The study of other fluorinated compounds by ESI-MS has shown that the technique is capable of handling such molecules, though challenges in quantification without specific standards can arise. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion of this compound would provide valuable structural information through the analysis of its fragmentation patterns. Characteristic fragmentation pathways for acetophenones often involve cleavage of the bond between the carbonyl carbon and the adjacent phenyl ring or methyl group. The presence of the isopropyl and trifluoromethyl substituents would lead to specific neutral losses and fragment ions, aiding in the unequivocal identification of the compound in complex mixtures. For instance, the fragmentation of related acetophenone (B1666503) derivatives has been studied to identify compounds in natural extracts. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. rsc.org The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that correspond to the vibrations of its constituent functional groups. The analysis of IR spectra of various substituted acetophenones provides a solid foundation for these predictions. aip.orgresearchgate.netcdnsciencepub.com

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For acetophenone itself, this band appears around 1691 cm⁻¹. cdnsciencepub.com The substitution on the aromatic ring and the presence of the electron-withdrawing trifluoromethyl group are expected to influence the position of this band. Electron-withdrawing groups generally increase the C=O stretching frequency.

Other key absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, expected in the 2850-2970 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong absorptions are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

C-H bending: Vibrations for the isopropyl group will appear in the fingerprint region.

The following table summarizes the predicted characteristic IR absorption bands for this compound based on data for similar compounds. aip.orgresearchgate.netcdnsciencepub.comnist.govnist.gov

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (isopropyl) | Stretching | 2870 - 2960 | Medium |

| Ketone C=O | Stretching | ~1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-F (trifluoromethyl) | Stretching | 1100 - 1300 | Strong |

| Isopropyl C-H | Bending | ~1385 and ~1370 | Medium |

Rotational Spectroscopy and Microwave Techniques for Conformational Analysis and Intermolecular Interactions

Rotational spectroscopy, often utilizing microwave techniques, provides exquisitely detailed information about the three-dimensional structure of molecules in the gas phase. iac.esutrgv.edu This high-resolution technique allows for the precise determination of rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, accurate molecular geometries, including bond lengths and angles, can be derived.

For a molecule like this compound, rotational spectroscopy can be employed to determine its preferred conformation. The rotation of the isopropyl group and the trifluoroacetyl group relative to the phenyl ring gives rise to different possible conformers. By comparing the experimentally determined rotational constants with those calculated for various theoretical structures, the most stable conformer(s) present in the gas phase can be identified. Studies on similar molecules, such as acetophenone and its derivatives, have successfully used this approach to elucidate their conformational preferences. rsc.orgresearchgate.net

A study on 2,2,2-trifluoroacetophenone (B138007) has provided rotational spectra data, which serves as a crucial reference for understanding the influence of the trifluoromethyl group on the molecule's structure. mendeley.com Furthermore, the investigation of the 2,2,2-trifluoroacetophenone-water complex using rotational spectroscopy has shed light on the nature of non-covalent interactions, such as hydrogen bonding, that this class of molecules can engage in. mdpi.com In the case of this compound, weak intermolecular interactions, including those involving the fluorine atoms, could be characterized by studying its complexes with other molecules.

The analysis would also reveal information about internal dynamics, such as the barrier to internal rotation of the methyl groups within the isopropyl substituent. Such detailed structural and dynamic information is often unattainable with other spectroscopic methods.

Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science

Role as a Key Synthetic Intermediate for High-Value Chemicals

The trifluoromethylketone functional group is a powerful linchpin for chemical transformations, enabling the construction of more complex and valuable molecules. 2'-iso-Propyl-2,2,2-trifluoroacetophenone serves as a foundational substrate for producing specialized fluorinated compounds, including chiral alcohols and intricate cyclic systems.

The reduction of the carbonyl group in trifluoromethyl ketones is a critical reaction that yields trifluoromethyl-substituted alcohols. These alcohols, particularly when synthesized in a single chiral form (enantiomer), are highly sought-after building blocks for pharmaceuticals and agrochemicals. The stereoselective reduction of prochiral trifluoromethyl ketones is a well-established strategy to obtain these chiral alcohols with high enantiomeric purity. While specific studies on the asymmetric reduction of this compound are not detailed in the reviewed literature, the general methodologies are broadly applicable to this substrate. These reactions typically employ chiral catalysts, such as those based on ruthenium, rhodium, or biocatalysts like ketoreductases, to control the stereochemical outcome.

The resulting chiral 1-aryl-2,2,2-trifluoroethanols are valuable intermediates due to the influence of the trifluoromethyl group on the properties of the final molecule, including its metabolic stability and binding affinity to biological targets.

Table 1: Representative Catalytic Systems for Stereoselective Reduction of Trifluoromethyl Ketones

| Catalyst Type | Example Catalyst/System | Typical Substrate | Outcome |

|---|---|---|---|

| Transition Metal | Ruthenium-based (e.g., Ru-TsDPEN) | Aromatic trifluoromethyl ketones | High yield and enantioselectivity |

| Biocatalyst | Ketoreductases (KREDs) | Various trifluoromethyl ketones | Excellent enantiomeric excess (ee >99%) |

| Organocatalyst | Chiral Brønsted Acids | Aromatic trifluoromethyl ketones | Good to excellent enantioselectivity |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. sigmaaldrich.com Trifluoromethylated ketones like this compound are valuable starting materials for synthesizing these complex structures. The reactivity of the ketone and the influence of the trifluoromethyl group can be harnessed to construct various ring systems. ossila.comhoffmanchemicals.com

For instance, research has shown that related 2-aryl-6-(trifluoromethyl)-4-pyrones can be synthesized and subsequently used as versatile building blocks to create a variety of fluorinated azaheterocycles, such as pyrazoles, pyridones, and triazoles. mdpi.com This is achieved through ring-opening and transformation reactions with different nucleophiles, demonstrating the utility of the trifluoromethyl-aryl-ketone scaffold in divergent synthesis. mdpi.com Furthermore, 2,2,2-trifluoroacetophenone (B138007) itself has been identified as an effective organocatalyst for the epoxidation of alkenes, a key transformation for building complex organic molecules. nih.gov This catalytic activity underscores the potential of its derivatives, including the 2'-isopropyl analogue, to facilitate the synthesis of intricate molecular architectures. nih.gov

Contributions to Pharmaceutical and Biochemical Research

The incorporation of fluorine, particularly the trifluoromethyl group, is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound and its structural relatives are therefore of significant interest in pharmaceutical and biochemical research.

While direct evidence linking this compound to the commercial synthesis of the isoxazoline (B3343090) class of veterinary parasiticides is not available in the reviewed literature, closely related structural analogues are crucial intermediates. Specifically, 3,5-dichloro-2,2,2-trifluoroacetophenone is documented as a key intermediate in the synthesis of APIs such as Fluralaner, Lotilaner, and Afoxolaner. These compounds function by inhibiting the GABA-gated chloride channels in insects and acarines. The synthesis involves the reaction of a substituted trifluoroacetophenone with hydroxylamine (B1172632) to form an oxime, followed by cyclization to construct the core isoxazoline ring. This highlights the importance of the trifluoroacetophenone scaffold in accessing this major class of veterinary drugs.

Fluoroketones have been identified as a promising class of enzyme inhibitors due to the electrophilic nature of the ketone's carbonyl carbon, which is enhanced by the adjacent trifluoromethyl group. This allows the ketone to form a stable hemiacetal adduct with serine, cysteine, or threonine residues in an enzyme's active site, leading to potent inhibition.

Research into the structure-activity relationship of fluoroketones has demonstrated their potential as highly potent and selective inhibitors of Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂), an emerging pharmaceutical target. nih.gov For example, certain trifluoromethyl ketone derivatives containing a naphthyl group were found to be the most potent inhibitors reported for this enzyme, with strong selectivity over other phospholipase types. nih.gov This makes them valuable chemical tools for studying the biological roles of GVIA iPLA₂ in cellular processes and disease models. nih.gov Although not specifically tested for cholinesterase inhibition in the available literature, the general reactivity profile of fluoroketones suggests potential applicability.

Table 2: Inhibition of Phospholipase A₂ (PLA₂) by Representative Fluoroketone Inhibitors

| Compound | Target Enzyme | Potency (XI(50)) | Selectivity | Reference |

|---|---|---|---|---|

| FKGK18 | GVIA iPLA₂ | 0.0002 | 195x more potent than for GIVA cPLA₂ | nih.gov |

| Heptafluoro-octanone derivative | GVIA iPLA₂ | 0.001 | >90x more potent than for GIVA cPLA₂ and GV sPLA₂ | nih.gov |

The fluorine atoms in this compound also make it a candidate for use as a probe in studying protein interactions. Perfluorinated molecules can interact with proteins, altering their conformation and stability. nih.gov These interactions can be monitored using various biophysical techniques, providing insight into protein structure and dynamics. nih.gov

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying biological systems. nih.gov The ¹⁹F nucleus has high sensitivity (83% that of ¹H) and a large chemical shift range, making it an exquisite reporter of its local environment. nih.govresearchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F-labeled probes provide background-free signals. researchgate.netresearchgate.net

The trifluoromethyl group is particularly advantageous as a ¹⁹F NMR probe due to the signal enhancement from three equivalent fluorine nuclei and its sensitivity to subtle conformational changes in macromolecules like proteins and nucleic acids. nih.govnih.gov A key application is in the development of probes to monitor enzyme activity in real time. Researchers have successfully synthesized trifluoromethylated purine (B94841) ribonucleotides and demonstrated their use as ¹⁹F NMR probes to track the activity of human nucleotide hydrolase enzymes. nih.gov In these studies, the ¹⁹F NMR signals of the substrate and the product were well-resolved, allowing for direct and continuous monitoring of the enzymatic reaction. nih.gov

Although the synthesis of these specific ribonucleotide probes involved a different trifluoromethylating agent, the principle demonstrates the immense utility of incorporating CF₃-bearing moieties into biomolecules to serve as ¹⁹F NMR probes. nih.govacs.org A compound like this compound represents a readily available source of the trifluoroacetylphenyl scaffold, which can be elaborated into more complex probes for studying protein-ligand interactions, conformational changes, and enzyme kinetics. nih.gov

Biocatalytic Transformations with Engineered Enzymes (e.g., Ketoreductases)

The enantioselective reduction of prochiral ketones to form chiral alcohols is a critical transformation in the synthesis of pharmaceutical intermediates. Engineered ketoreductases (KREDs) have emerged as powerful biocatalysts for this purpose, offering high stereoselectivity under mild reaction conditions. nih.gov While direct studies on the biocatalytic reduction of this compound are not extensively documented in publicly available research, the principles of ketoreductase technology are broadly applicable to this substrate.

Ketoreductases, a class of alcohol dehydrogenases, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of a ketone. nih.gov The stereochemical outcome of the reduction is determined by the enzyme's active site, which can be engineered through techniques like directed evolution to favor the production of a specific enantiomer. rsc.org Advances in KRED technology have made them more accessible for laboratory and industrial applications, providing a "green" alternative to traditional chemical reductants. nih.gov

The general mechanism for a ketoreductase-catalyzed reduction involves the binding of the NAD(P)H cofactor, followed by the ketone substrate. The hydride is then transferred to the re or si face of the carbonyl, and the resulting alcohol is released. semanticscholar.org For the process to be economically viable on a large scale, the expensive nicotinamide (B372718) cofactor must be regenerated. This is often achieved by using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADPH cofactor. nih.govrsc.org Alternatively, a substrate-coupled approach using a sacrificial alcohol like isopropanol (B130326) can be employed. semanticscholar.org

The substrate scope of ketoreductases is vast and includes a variety of aromatic ketones. The presence of the trifluoromethyl group in this compound makes the carbonyl carbon highly electrophilic and thus a good candidate for enzymatic reduction. The bulky isopropyl group at the ortho position will likely influence the binding orientation of the substrate within the enzyme's active site, thereby affecting both the reaction rate and the enantioselectivity. It is conceivable that by screening a library of engineered ketoreductases, variants could be identified that efficiently and selectively reduce this compound to the corresponding (R)- or (S)-alcohol, which could serve as valuable chiral building blocks.

Table 1: Examples of Engineered Ketoreductase Applications

| Ketone Substrate | Product Application | Reference |

| 2-Chloroacetophenone | (S)-halohydrins | semanticscholar.org |

| Ethyl 2'-ketopantothenate | D-Pantothenic acid | rsc.org |

| 3-Oxacyclopentanone | Pharmaceutical intermediates | nih.gov |

Development in Agricultural Chemistry (e.g., Pesticides, Herbicides)

There is limited information in the public domain directly linking this compound to applications in agricultural chemistry as a pesticide or herbicide. The development of new agrochemicals is a complex process, and while fluorinated compounds are a known class of active ingredients, the specific utility of this ketone has not been prominently reported.

Applications in Materials Science

The introduction of fluorine atoms into polymers can significantly alter their properties, often imparting enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. The trifluoromethyl group is a common moiety used to achieve these effects.

While direct polymerization of this compound is not widely documented, research on the polymerization of the closely related 2,2,2-trifluoroacetophenone provides a strong indication of its potential. Fluoropolymers have been synthesized through a superacid-catalyzed step polymerization of 2,2,2-trifluoroacetophenone with various aromatic compounds. researchgate.net This method allows for the creation of polymers with high thermal stability and interesting gas separation properties. researchgate.net

The inclusion of the this compound monomer in such a polymerization would be expected to influence the final properties of the polymer. The bulky isopropyl group would likely disrupt polymer chain packing, potentially leading to a higher free volume and altered gas permeability and selectivity. This could be advantageous in the design of materials for specific gas separation applications, such as carbon capture.

Trifluoromethyl-substituted polymers are also being explored for use as low dielectric materials in electronics and as thermally stable coatings. nasa.gov The synthesis of fluorinated polymers can be achieved through various methods, including the polymerization of fluorinated monomers or the chemical modification of existing polymers. nasa.gov

Table 2: Properties of Polymers from Trifluoroacetophenone Derivatives

| Monomers | Polymerization Method | Key Polymer Properties | Application | Reference |

| 2,2,2-Trifluoroacetophenone, p-Terphenyl (B122091) | Superacid-catalyzed step polymerization | High thermal stability, film-forming ability | Gas separation membranes | researchgate.net |

| 2,2,2-Trifluoroacetophenone, m-Terphenyl (B1677559) | Superacid-catalyzed step polymerization | Kinked structure, altered chain conformation | Gas separation membranes | researchgate.net |

Functional dyes are molecules designed for specific high-tech applications, including dye-sensitized solar cells (DSSCs), optical data storage, and biomedical sensors. imist.maresearchgate.net These dyes typically possess an electron-donating group, a conjugated bridge, and an electron-accepting or anchoring group. imist.ma

There is no direct evidence in the searched literature to suggest that this compound is currently used as a precursor for functional dyes. However, the incorporation of fluorine atoms into dye molecules can enhance their stability and tune their electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group could be utilized in the design of new dye structures. It is plausible that derivatives of this compound could be synthesized to act as building blocks for novel functional dyes, although this remains a speculative area of application.

In the broader context of advanced materials, fluoropolymers are recognized for their unique properties and are considered in some cases to be irreplaceable. nih.govresearchgate.net Their applications range from electronics and energy to transportation. researchgate.net The potential incorporation of this compound into new polymer structures could lead to materials with tailored properties for these advanced applications.

Derivatization and Structure Activity Relationship Sar Studies of 2 Iso Propyl 2,2,2 Trifluoroacetophenone Analogues

Systematic Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of trifluoroacetophenone analogues are highly sensitive to the nature and position of substituents on the aromatic ring. lumenlearning.comlibretexts.org These effects are broadly categorized as electronic and steric.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring significantly alters the electron density of the molecule. lumenlearning.com EDGs, such as alkyl groups (like the iso-propyl group) and alkoxy groups, increase the electron density of the aromatic ring through inductive or resonance effects, making the ring more nucleophilic. lumenlearning.comlibretexts.orglibretexts.org This generally activates the ring, making it more reactive toward electrophiles. libretexts.org For instance, an –OH substituent can make an aromatic ring 1000 times more reactive than benzene (B151609). libretexts.org

Conversely, EWGs, such as nitro (–NO₂), trifluoromethyl (–CF₃), and carbonyl groups (like the trifluoroacetyl group), decrease the ring's electron density. libretexts.orglibretexts.org This deactivates the ring, making it less reactive in electrophilic aromatic substitution reactions. lumenlearning.com An –NO₂ group can make a ring over 10 million times less reactive. libretexts.org The trifluoroacetyl group itself is a strong deactivating group due to the powerful inductive effect of the three fluorine atoms.

These electronic effects also dictate the position (regioselectivity) of further substitutions on the aromatic ring. EDGs are typically ortho, para-directing, while deactivating groups are generally meta-directing. lumenlearning.comlibretexts.org However, halogens are an exception; they are deactivating yet ortho, para-directing due to a combination of their inductive withdrawal and resonance donation of lone-pair electrons. lumenlearning.comlibretexts.org

Steric Effects: Steric hindrance arises from the physical bulk of substituents, which can impede the approach of a reactant to a specific site on the molecule. numberanalytics.com In the context of 2'-iso-Propyl-2,2,2-trifluoroacetophenone analogues, the size of the substituent on the aromatic ring can influence reaction rates and product distribution. uomustansiriyah.edu.iq For example, a bulky group at the ortho position can hinder reactions at that site, leading to a preference for substitution at the less crowded para position. lumenlearning.comnumberanalytics.com The yield of para-nitro products in nitration reactions, for instance, often increases as the size of an alkyl substituent at the ortho position increases, effectively blocking it. uomustansiriyah.edu.iq

Table 1: Influence of Aromatic Substituents on Reactivity and Directing Effects

| Substituent Type | Example Groups | Electronic Effect | Effect on Reactivity | Directing Effect |

| Activating | -OH, -OR, -NH₂, Alkyl | Electron-donating | Increases | Ortho, Para |

| Deactivating | -NO₂, -CF₃, -C(O)R | Electron-withdrawing | Decreases | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Decreases | Ortho, Para |

The fluorine atom possesses unique properties, including high electronegativity and a small atomic size, that significantly impact a molecule's behavior. nih.govmdpi.com In trifluoroacetophenone analogues, the trifluoromethyl (–CF₃) group acts as a potent electron-withdrawing group, primarily through a negative inductive effect. This deactivates the aromatic ring towards electrophilic attack. libretexts.org

The position and number of fluorine atoms on the aromatic ring itself can further modulate the compound's properties. mdpi.comresearchgate.net

Acidity: Introducing fluorine substituents generally increases the acidity of nearby functional groups. researchgate.net For example, fluorinated phenylboronic acids show lower pKa values compared to their non-fluorinated counterparts, an effect attributed to the inductive electron withdrawal by fluorine. researchgate.net

Metabolic Stability: Fluorine atoms are often strategically placed on aromatic rings in drug design to block sites susceptible to metabolic oxidation by enzymes like Cytochrome P450. nih.gov A fluorine atom at the para-position, for instance, can prevent aromatic hydroxylation and deactivate other ring positions to this metabolic pathway, thereby increasing the molecule's retention time and effectiveness. nih.gov

Reactivity and Conformation: The position of fluorine can influence molecular packing in the solid state through interactions like hydrogen bonding, which can affect physical properties. mdpi.com Studies on fluorinated tolanes have shown that fluorine substituents at the ortho and para positions can lead to more rigid packing, which in turn enhances photoluminescent efficiency by suppressing non-radiative deactivation pathways. mdpi.com

Investigation of Chiral Derivatives and Enantiomeric Purity

The reduction of the ketone in this compound can produce a chiral alcohol, which exists as a pair of enantiomers. Determining the ratio of these enantiomers, or the enantiomeric excess (ee), is crucial in many applications, particularly in pharmaceuticals where enantiomers can have different biological activities. chemrxiv.org

Chromatographic methods are the state-of-the-art for analyzing enantiomers and determining enantiomeric excess. heraldopenaccess.us

Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers. gcms.cz It utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. chemrxiv.orggcms.cz For volatile compounds like alcohol derivatives of acetophenones, GC provides high sensitivity and resolution. heraldopenaccess.usnih.gov The analysis of products from the asymmetric reduction of acetophenone (B1666503) using a chiral GC column can effectively separate the resulting alcohol enantiomers, allowing for the calculation of enantiomeric excess. chemrxiv.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another dominant method for enantiomeric separation and is particularly suitable for less volatile or thermally sensitive compounds. heraldopenaccess.us Similar to GC, it can use a chiral stationary phase to resolve enantiomers. uma.es Alternatively, achiral HPLC can be used in conjunction with a chiroptical detector, such as a circular dichroism (CD) detector, which measures the differential absorption of left- and right-circularly polarized light by the enantiomers. heraldopenaccess.usuma.es Derivatization of the chiral molecule with a chiral derivatizing agent to form diastereomers, which have different physical properties, is another strategy that allows separation on a standard achiral column. heraldopenaccess.us

Table 2: Comparison of Chiral Analysis Methods

| Method | Principle | Advantages | Common Analytes |

| Chiral GC | Differential interaction with a Chiral Stationary Phase (CSP) leading to different retention times. | High resolution, high sensitivity, suitable for volatile compounds. heraldopenaccess.usnih.gov | Volatile alcohols, esters, ketones. chemrxiv.org |

| Chiral HPLC | Differential interaction with a CSP or use of a chiral mobile phase additive. | Wide applicability, preparative scale possible, suitable for non-volatile compounds. heraldopenaccess.us | Pharmaceuticals, amino acids, complex molecules. |

| Achiral HPLC with Chiroptical Detection | Uses standard column but a detector (e.g., Circular Dichroism) that can distinguish enantiomers. | Allows quantification without baseline separation in some cases. heraldopenaccess.usuma.es | Chiral compounds with a chromophore. |

Biological Activity Profiling of Derivatives

The trifluoromethyl ketone (TFK) functional group is a key feature in many enzyme inhibitors because it can mimic the transition state of peptide bond hydrolysis. nih.gov Analogues of this compound are therefore of interest for their potential as enzyme inhibitors.

The interaction between an enzyme and an inhibitor is defined by its specificity and the kinetics of the inhibition.